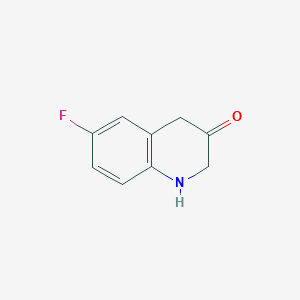
6-Fluoro-1,2-dihydroquinolin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the sixth position and a carbonyl group at the third position within the quinolinone structure. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 6-fluoroaniline.
Cyclization: The precursor undergoes cyclization to form the quinolinone core. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-Fluoro-1,2-dihydroquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3(4H)-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-fluoro-1,2-dihydroquinolin-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.
Major Products
Oxidation: Quinolin-3(4H)-one derivatives.
Reduction: 6-Fluoro-1,2-dihydroquinolin-3-ol.
Substitution: Various substituted quinolinone derivatives.
科学研究应用
6-Fluoro-1,2-dihydroquinolin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine’s effects on chemical reactivity.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one depends on its specific biological target. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The fluorine atom can enhance binding affinity to molecular targets by increasing lipophilicity and improving metabolic stability.
相似化合物的比较
Similar Compounds
Quinolin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1,2-dihydroquinolin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.
6-Methyl-1,2-dihydroquinolin-3(4H)-one: Features a methyl group, which affects steric and electronic properties.
Uniqueness
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties compared to non-fluorinated analogs. The fluorine atom’s electronegativity and small size contribute to these distinctive characteristics.
属性
分子式 |
C9H8FNO |
|---|---|
分子量 |
165.16 g/mol |
IUPAC 名称 |
6-fluoro-2,4-dihydro-1H-quinolin-3-one |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,11H,4-5H2 |
InChI 键 |
BWPYAGHZQKRENR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CNC2=C1C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















